![molecular formula C18H22FN5O2 B14075092 2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile](/img/structure/B14075092.png)
2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trelagliptin is a pharmaceutical compound used primarily for the treatment of type 2 diabetes mellitus. It is a highly selective dipeptidyl peptidase-4 inhibitor, which helps to regulate blood glucose levels by preventing the inactivation of incretin hormones. This compound is known for its once-weekly dosing regimen, which enhances patient adherence compared to other similar medications that require daily administration .
Méthodes De Préparation
Trelagliptin can be synthesized through various methods. One common approach involves the mechanochemical salinization method, where trelagliptin solvates are milled with succinic acid in a mole ratio of 1:1. Liquid-assisted grinding with ethanol or methanol can also be used to prepare trelagliptin succinate . Another method involves recrystallization, where the crude product is dissolved in an aliphatic alcohol solvent, followed by cooling, crystallization, filtering, washing, and drying to obtain the refined product .
Analyse Des Réactions Chimiques
Trelagliptin undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are essential for the metabolic processing of trelagliptin in the body.
Substitution Reactions: Common reagents used in these reactions include various solvents and acids.
Major Products: The primary product formed from these reactions is trelagliptin succinate, which is the active pharmaceutical ingredient used in medications.
Applications De Recherche Scientifique
Trelagliptin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used to treat type 2 diabetes mellitus by inhibiting dipeptidyl peptidase-4, thereby increasing the levels of incretin hormones and improving insulin secretion . In chemistry, it is studied for its unique molecular structure and interactions with other compounds. In biology, it is used to explore the mechanisms of enzyme inhibition and its effects on cellular processes .
Mécanisme D'action
Trelagliptin exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4. This enzyme is responsible for the inactivation of incretin hormones, which play a crucial role in regulating insulin secretion and blood glucose levels. By inhibiting dipeptidyl peptidase-4, trelagliptin increases the levels of active incretin hormones, thereby enhancing insulin secretion and improving glycemic control in patients with type 2 diabetes mellitus .
Comparaison Avec Des Composés Similaires
Trelagliptin is unique among dipeptidyl peptidase-4 inhibitors due to its once-weekly dosing regimen. Similar compounds include alogliptin, sitagliptin, linagliptin, teneligliptin, anagliptin, and vildagliptin, which typically require daily administration . Trelagliptin’s extended dosing interval offers a significant advantage in terms of patient compliance and convenience .
Propriétés
Formule moléculaire |
C18H22FN5O2 |
|---|---|
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
2-[[6-(3-aminopiperidin-1-yl)-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile |
InChI |
InChI=1S/C18H22FN5O2/c1-22-17(25)8-16(23-6-2-3-15(21)11-23)24(18(22)26)10-13-7-14(19)5-4-12(13)9-20/h4-5,7,15-16H,2-3,6,8,10-11,21H2,1H3 |
Clé InChI |
PXRFGJXABJAVAW-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)CC(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCCC(C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![dimethyl (1R,2S,9S,11S,13R,15S,19S)-18-acetyloxy-2,9,23-trihydroxy-11,15-dimethyl-16-(2-methylbut-2-enoyloxy)-4,6,12,21,25-pentaoxaoctacyclo[11.10.2.13,10.115,19.01,14.02,11.05,9.022,26]heptacos-7-ene-13,19-dicarboxylate](/img/structure/B14075021.png)
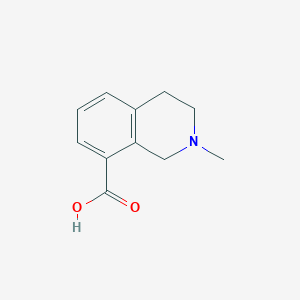
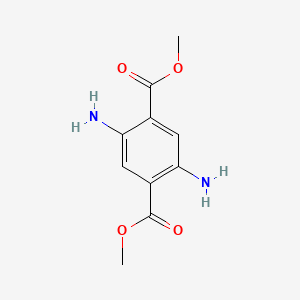
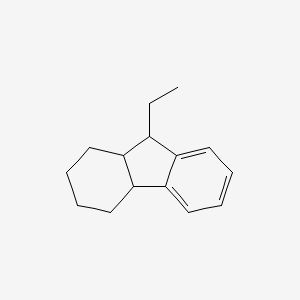
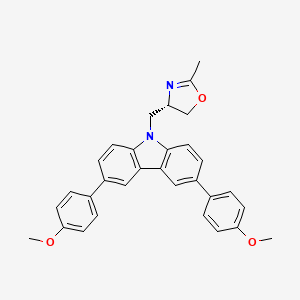

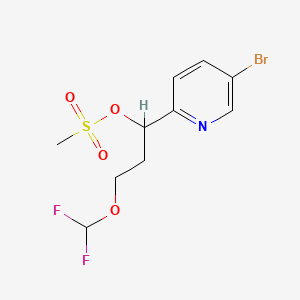
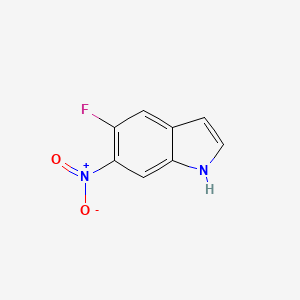

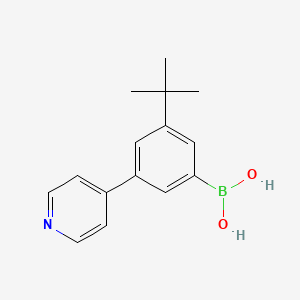


![Tert-butyl 1,1-difluoro-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B14075109.png)
